



Application Notes and Protocols: Total Synthesis of Complestatin and Its Derivatives

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These application notes provide a detailed overview of the total synthesis of complestatin and its derivatives, complestatin A and B. This document includes summaries of key quantitative data, detailed experimental protocols for pivotal synthetic steps, and visualizations of the synthetic workflows and biological mechanisms of action.

Introduction to Complestatin

Complestatin, also known as chloropeptin II, is a potent bicyclic hexapeptide natural product isolated from Streptomyces lavendulae.[1] It has garnered significant attention due to its diverse biological activities, including anti-complement, anti-HIV, and antibacterial properties.[1] [2][3] Its complex molecular architecture, featuring a strained 16-membered macrocycle and a unique biaryl linkage to a tryptophan residue, has made it a challenging target for total synthesis.[1][4] The successful total synthesis of complestatin by the Boger group paved the way for the synthesis of its oxidized derivatives, complestatin A and B, and enabled further investigation into their structure-activity relationships.[1][5]

Complestatin exhibits its biological effects through multiple mechanisms. As an anti-HIV agent, it is a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[2] Its antibacterial activity stems from at least two distinct mechanisms: the inhibition of bacterial fatty acid synthesis by targeting the enoyl-acyl carrier protein reductase (Fabl), and a novel mechanism of inhibiting peptidoglycan remodeling by blocking the action of autolysins.[6][7]



Total Synthesis of Complestatin and Key Derivatives

The total synthesis of complestatin represents a significant achievement in natural product synthesis. A key feature of the strategy developed by Boger and colleagues is an intramolecular Larock indole synthesis for the crucial macrocyclization step.[1][8] This approach also allows for the synthesis of chloropeptin I through a single-step acid-catalyzed rearrangement of complestatin.[1]

Key Synthetic Strategies

The synthesis of complestatin is a multi-step process involving the assembly of seven modified amino acid subunits.[1] A pivotal step is the atroposelective intramolecular Larock indole annulation to form the strained 16-membered biaryl ring system.[9] The order of macrocyclization reactions has been explored to optimize the synthesis.[9]

The synthesis of complestatin A and B is achieved through the divergent oxidation of the indole moiety of complestatin.[5] This strategic oxidation leverages the inherent strain of the complestatin macrocycle.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of complestatin and its derivatives.

Table 1: Key Macrocyclization Reactions in Complestatin Synthesis



React ion Step	Precu rsor	Produ ct	Catal yst/R eagen ts	Solve nt	Temp (°C)	Time (h)	Yield (%)	Atrop isome ric Ratio (R:S)	Refer ence
Larock Macro cycliza tion	Acyclic Peptid e Precur sor (20)	Macro cyclic Indole (21)	Pd(OA c)₂, DtBPF, Et₃N	Toluen e/CH₃ CN (1:1)	110	1	89 (combi ned)	4:1	[1]
Biaryl Ether Forma tion	Acyclic Peptid e Precur sor (29)	ABCD Ring Syste m (30)	K ₂ CO ₃ , 18- crown- 6	THF	60	12	up to 95	5:1	[9]
Secon d Gener ation Larock Macro cycliza tion	Acyclic Peptid e Precur sor (36)	Macro cyclic Indole (37)	Pd(OA c) ₂ , P(t- Bu) ₃ , K ₂ CO ₃	Dioxan e/H2O	100	1	56	>20:1	[9]

Table 2: Synthesis of Complestatin A and B from Complestatin (Chloropeptin II)



Product	Starting Material	Reagent s	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
Complest atin A	Complest atin	conc. HCl	DMSO	22	24-48	93	[5]
Complest atin A	Complest atin	NBS (1 equiv)	THF/H₂O	22	0.5	82	[5]
Complest atin B	Complest atin	1. NCS, THF/H ₂ O ; 2. CS ₂ CO ₃	DMF/H ₂ O	22	-	-	[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of complestatin and its derivatives, based on the publications by Boger and co-workers.

Protocol 1: Intramolecular Larock Indole Annulation for Macrocyclization

This protocol describes the key macrocyclization step to form the DEF ring system of complestatin.

Procedure:

- To a solution of the acyclic precursor 20 (1 equivalent) in a 1:1 mixture of toluene and acetonitrile (to a final concentration of 1 mM) is added triethylamine (1.3 equivalents).
- The solution is degassed with argon for 15 minutes.
- Palladium(II) acetate (1.1 equivalents) and the bidentate ligand DtBPF (1.3 equivalents) are added under an argon atmosphere.
- The reaction mixture is heated to reflux at 110 °C for 1 hour.



- After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
- The crude product is purified by silica gel chromatography to yield the macrocyclic product 21 and its atropisomer.

Protocol 2: Synthesis of Complestatin A via HCl-DMSO Oxidation

This protocol details the single-step oxidation of complestatin to complestatin A.

Procedure:

- To a solution of complestatin (1 equivalent) in dimethyl sulfoxide (DMSO) is added concentrated hydrochloric acid.
- The reaction mixture is stirred at 22 °C for 24-48 hours. Additional concentrated HCl may be added after 24 hours if needed to drive the reaction to completion.
- · The reaction is monitored by HPLC.
- Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by preparative HPLC to afford complestatin A.

Protocol 3: Synthesis of Complestatin A via NBS Oxidation

This protocol provides an alternative single-step oxidation of complestatin to complestatin A.

Procedure:

 To a solution of complestatin (1 equivalent) in a mixture of tetrahydrofuran (THF) and water is added N-bromosuccinimide (NBS, 1 equivalent).



- The reaction mixture is stirred at 22 °C for 30 minutes.
- The reaction is monitored by HPLC.
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
- The mixture is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by preparative HPLC to yield complestatin A.

Protocol 4: Two-Step, Single-Pot Synthesis of Complestatin B

This protocol describes the conversion of complestatin to complestatin B.

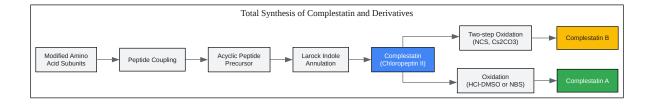
Procedure:

- To a solution of complestatin (1 equivalent) in a mixture of THF and water is added Nchlorosuccinimide (NCS).
- The reaction is stirred at 22 °C.
- After the formation of the intermediate, cesium carbonate (Cs₂CO₃) is added to the reaction mixture in a solution of dimethylformamide (DMF) and water.
- The reaction is stirred until completion, monitored by HPLC.
- The reaction mixture is worked up by dilution with water and extraction with an organic solvent.
- The combined organic extracts are dried and concentrated.
- The crude product is purified by preparative HPLC to afford complestatin B.



Mechanisms of Action: Signaling Pathways and Workflows

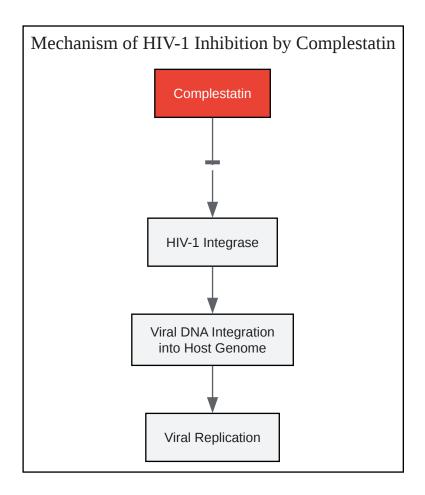
The diverse biological activities of complestatin are a result of its interaction with multiple molecular targets. The following diagrams illustrate the key mechanisms of action and the synthetic workflow.



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Caption: Synthetic workflow for complestatin and its derivatives.

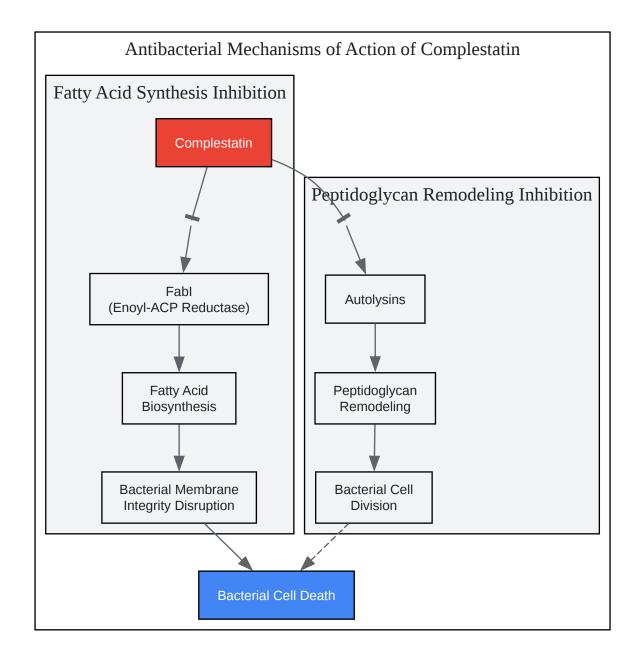




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Caption: Inhibition of HIV-1 replication by complestatin.





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Caption: Dual antibacterial mechanisms of complestatin.

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